molecular formula C9H6F3IO2 B14864138 2'-Iodo-4'-(trifluoromethoxy)acetophenone

2'-Iodo-4'-(trifluoromethoxy)acetophenone

Cat. No.: B14864138
M. Wt: 330.04 g/mol
InChI Key: HQHIZNHYDBSJDB-UHFFFAOYSA-N
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Description

2’-Iodo-4’-(trifluoromethoxy)acetophenone is an organic compound that belongs to the class of acetophenones It is characterized by the presence of an iodine atom at the 2’ position and a trifluoromethoxy group at the 4’ position on the acetophenone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’-Iodo-4’-(trifluoromethoxy)acetophenone typically involves the introduction of the iodine and trifluoromethoxy groups onto the acetophenone structure. One common method involves the iodination of 4’-(trifluoromethoxy)acetophenone using iodine and a suitable oxidizing agent. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, under reflux conditions .

Industrial Production Methods

Industrial production of 2’-Iodo-4’-(trifluoromethoxy)acetophenone may involve large-scale iodination processes using continuous flow reactors to ensure efficient and consistent product yield. The use of automated systems and advanced purification techniques, such as column chromatography, can further enhance the production efficiency and purity of the compound .

Chemical Reactions Analysis

Types of Reactions

2’-Iodo-4’-(trifluoromethoxy)acetophenone undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2’-Iodo-4’-(trifluoromethoxy)acetophenone has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is used in biochemical studies to investigate enzyme interactions and metabolic pathways.

    Medicine: It serves as a precursor in the synthesis of potential therapeutic agents, including anti-inflammatory and anticancer drugs.

    Industry: The compound is used in the production of specialty chemicals and materials with unique properties

Mechanism of Action

The mechanism of action of 2’-Iodo-4’-(trifluoromethoxy)acetophenone involves its interaction with specific molecular targets, such as enzymes or receptors. The iodine and trifluoromethoxy groups can influence the compound’s binding affinity and specificity towards these targets. The compound may act as an inhibitor or activator of certain enzymatic pathways, thereby modulating biological processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2’-Iodo-4’-(trifluoromethoxy)acetophenone is unique due to the presence of both iodine and trifluoromethoxy groups, which confer distinct reactivity and physicochemical properties. These features make it a valuable intermediate in organic synthesis and a useful tool in various research applications .

Properties

Molecular Formula

C9H6F3IO2

Molecular Weight

330.04 g/mol

IUPAC Name

1-[2-iodo-4-(trifluoromethoxy)phenyl]ethanone

InChI

InChI=1S/C9H6F3IO2/c1-5(14)7-3-2-6(4-8(7)13)15-9(10,11)12/h2-4H,1H3

InChI Key

HQHIZNHYDBSJDB-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(C=C(C=C1)OC(F)(F)F)I

Origin of Product

United States

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